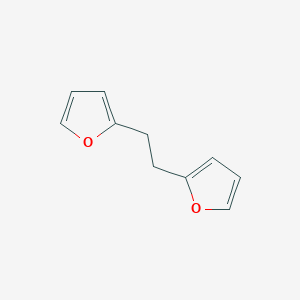
2,2'-(1,2-Ethylenediyl)bis(furan)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,2-Ethylenediyl)bis(furan) is an organic compound with the molecular formula C({10})H({10})O(_{2}) It consists of two furan rings connected by an ethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethylenediyl)bis(furan) typically involves the following steps:
Starting Materials: The synthesis begins with furan and ethylene glycol.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the formation of the ethylene bridge between the two furan rings.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of the desired bis(furan) compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,2-Ethylenediyl)bis(furan) may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,2-Ethylenediyl)bis(furan) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Electrophilic reagents like halogens (Cl(_2), Br(_2)) or nitrating agents (HNO(_3)) can be employed.
Major Products
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include dihydrofuran derivatives.
Substitution: Products include halogenated furans and nitrofurans.
Aplicaciones Científicas De Investigación
2,2’-(1,2-Ethylenediyl)bis(furan) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,2-Ethylenediyl)bis(furan) depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The ethylene bridge and furan rings provide reactive sites for various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,2-Propylene)diylbis(furan): Similar structure but with a propylene bridge.
2,2’-(1,2-Butylene)diylbis(furan): Contains a butylene bridge instead of ethylene.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields
Propiedades
Número CAS |
36707-31-0 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-[2-(furan-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H10O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H,5-6H2 |
Clave InChI |
IJPKSYDIENVRQO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12908666.png)

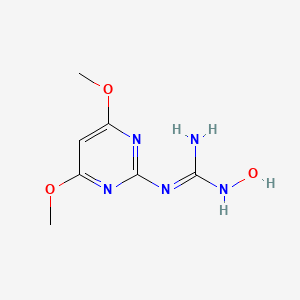

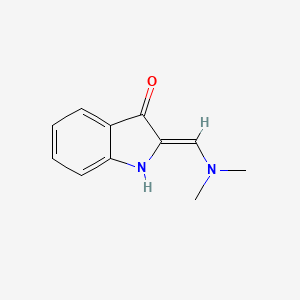
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

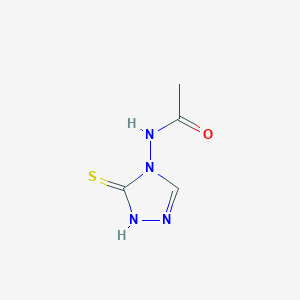
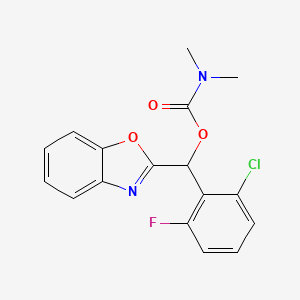
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
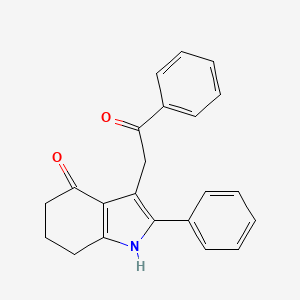
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)

![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
